molecular formula C10H11NO2 B13250773 6-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid

6-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid

Cat. No.: B13250773
M. Wt: 177.20 g/mol
InChI Key: ZOADRXVYVAVWIU-UHFFFAOYSA-N
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Description

6-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The compound’s structure includes a methyl group at the 6th position and a carboxylic acid group at the 2nd position of the indole ring, making it a valuable molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. For example, the reaction of 6-methylcyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions yields the desired indole derivative .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale organic synthesis techniques. The use of p-toluenesulfonic acid in toluene as a catalyst is common in industrial settings to achieve high yields of the desired product . The reaction conditions are optimized to ensure the efficient production of this compound with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include oxo derivatives, alcohols, aldehydes, and various substituted indole derivatives .

Scientific Research Applications

6-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing various biological processes. For example, it can inhibit enzymes involved in viral replication or cancer cell proliferation . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxo-2,3-dihydro-1H-indole-6-carboxylic acid methyl ester
  • 2-Indolinone-6-methylcarboxylate
  • 1H-Indole-2-carboxylic acid, 1-methyl-

Uniqueness

6-Methyl-2,3-dihydro-1H-indole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 6th position and the carboxylic acid group at the 2nd position enhances its reactivity and potential for diverse applications compared to other indole derivatives .

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

6-methyl-2,3-dihydro-1H-indole-2-carboxylic acid

InChI

InChI=1S/C10H11NO2/c1-6-2-3-7-5-9(10(12)13)11-8(7)4-6/h2-4,9,11H,5H2,1H3,(H,12,13)

InChI Key

ZOADRXVYVAVWIU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CC(N2)C(=O)O)C=C1

Origin of Product

United States

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